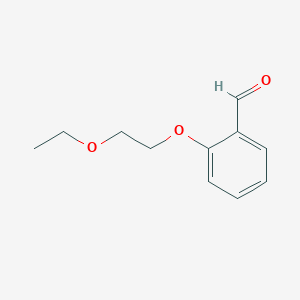

2-(2-Ethoxyethoxy)benzaldehyde

Description

This compound is of interest due to its ether-linked side chain, which enhances solubility in polar organic solvents and modulates electronic properties for applications in organic synthesis, coordination chemistry, and materials science. Its structure is characterized by a planar benzaldehyde core with a flexible ethoxyethoxy side chain, enabling diverse reactivity in condensation reactions and ligand formation.

Properties

IUPAC Name |

2-(2-ethoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-13-7-8-14-11-6-4-3-5-10(11)9-12/h3-6,9H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMMRECQTAMQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde (CAS: Not provided)

- Structure : A dialdehyde with two benzaldehyde groups connected via a bis(ethoxyethoxy) linker.

- Key Features :

- Synthesized via reaction of 4-hydroxybenzaldehyde with bis(2,2'-dichloroethyl)ether in DMF .

- X-ray crystallography confirms a "w" conformation with intermolecular CH-π interactions and hydrogen bonding .

- Applications : Precursor for macrocyclic and macrobicyclic compounds via condensation with polyamines (e.g., [2 + 2] or [2 + 3] reactions) .

- Comparison : Unlike 2-(2-ethoxyethoxy)benzaldehyde, this compound is bifunctional (two aldehyde groups), enabling crosslinking in polymer chemistry. The extended ethoxyethoxy chain increases molecular weight (empirical formula: C₁₈H₁₈O₆, MW: 342.33 g/mol) and solubility in aprotic solvents.

3-(2-[2-(2-Methoxyethoxy)ethoxy]ethoxy)benzaldehyde (CAS: 868159-50-6)

- Structure : Benzaldehyde with a methoxyethoxyethoxy (-OCH₂CH₂OCH₂CH₂OCH₃) substituent at the 3-position.

- Key Features: Synthesized with high yields (91.0% and 64.0%) using optimized routes involving triethylene glycol monomethyl ether derivatives . Applications: Intermediate in synthesizing zinc porphyrins and other photodynamic therapy agents .

- Comparison : The methoxy terminus in the side chain reduces hydrophobicity compared to the ethoxyethoxy group in this compound. Positional isomerism (3- vs. 2-substitution) may alter electronic effects on the aldehyde group.

3-Bromo-4-(2-ethoxyethoxy)benzaldehyde (CAS: 1341950-98-8)

- Structure : Bromine atom at the 3-position and ethoxyethoxy group at the 4-position.

- Key Features :

- Comparison : Bromine enhances electrophilicity at the aromatic ring, making this compound suitable for Suzuki-Miyaura coupling reactions. The ethoxyethoxy group maintains solubility, contrasting with simpler bromobenzaldehydes.

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde (CAS: Not provided)

2-[1-(2-Nitrophenyl)ethoxy]benzaldehyde (CAS: 1384516-72-6)

- Structure : Nitrophenyl group on the ethoxy side chain.

- Key Features: The nitro group (-NO₂) is electron-withdrawing, directing electrophilic substitution reactions .

- Comparison: The nitro substituent increases oxidative stability but reduces solubility in nonpolar solvents compared to the ethoxyethoxy analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.